molecular formula C21H20N4O5S2 B2906315 N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 877642-30-3

N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2906315
CAS No.: 877642-30-3
M. Wt: 472.53
InChI Key: AACSWPKJBKRNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 2, linked via an ethyl chain to a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety. The triazolo-thiazole system is a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-28-16-4-2-14(3-5-16)20-23-21-25(24-20)15(13-31-21)8-9-22-32(26,27)17-6-7-18-19(12-17)30-11-10-29-18/h2-7,12-13,22H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACSWPKJBKRNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Triazolo-Thiazole Derivatives

  • Compound (): 4-Methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide Key Differences: Replaces the benzodioxine ring with a simple benzene sulfonamide and substitutes 4-methoxyphenyl with o-tolyl on the triazolo-thiazole. Implications: The absence of the benzodioxine moiety may reduce FAK (focal adhesion kinase) affinity, as benzodioxane derivatives are noted for FAK inhibition . Molecular weight: 428.5 g/mol .

Fluorophenyl-Triazolo-Thiazole ()

  • Compound : N-{2-[2-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
    • Key Differences : Features an ethanediamide linker instead of a sulfonamide and a 4-fluorophenyl group on the triazolo-thiazole.
    • Implications : Fluorine’s electronegativity may enhance metabolic stability compared to the methoxy group, while the ethanediamide linker could alter pharmacokinetics .

Benzodioxine-Containing Analogues

1,3,4-Thiadiazole-Benzodioxane Derivatives ()

  • Compounds : Thiadiazole fused with benzodioxane, e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones .
    • Key Differences : Replaces triazolo-thiazole with thiadiazole but retains the benzodioxane scaffold.
    • Implications : Benzodioxane derivatives exhibit FAK inhibition, suggesting the target compound’s benzodioxine sulfonamide may share similar bioactivity .

Spectroscopic Analysis

  • IR/NMR Signatures :
    • The target compound’s IR spectrum should lack C=O stretches (confirming triazolo-thiazole cyclization) and show sulfonamide S=O bands (~1350–1150 cm⁻¹) .
    • Compared to compounds, the benzodioxine sulfonamide’s ether (C-O-C) stretches (~1250 cm⁻¹) and sulfonamide NH stretches (~3300 cm⁻¹) are critical discriminators .

FAK Inhibition Potential

  • Target Compound : The benzodioxine sulfonamide aligns with FAK inhibitors reported in , where benzodioxane derivatives showed IC₅₀ values <10 µM .
  • Analogues: ’s benzene sulfonamide may exhibit weaker FAK binding due to reduced oxygen donor atoms. Fluorophenyl derivatives () might enhance blood-brain barrier penetration but lack direct FAK data .

Computational Similarity Metrics

  • Tanimoto/Dice Scores : Structural similarity to FAK inhibitors (e.g., compounds) could be quantified using Morgan fingerprints or MACCS keys, with scores >0.6 indicating significant overlap .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Triazolo-thiazole + Benzodioxine 4-Methoxyphenyl, sulfonamide 479.5 (calculated) Sulfonamide, ether, methoxy
Compound Triazolo-thiazole + Benzene o-Tolyl, sulfonamide 428.5 Sulfonamide, methyl
Compound Triazolo-thiazole + Ethanediamide 4-Fluorophenyl, 4-methoxyphenyl 453.4 (calculated) Ethanediamide, fluoro, methoxy
FAK Inhibitors Thiadiazole + Benzodioxane Varied sulfonyl groups 400–450 Benzodioxane, sulfonyl

Table 2: Key Spectral Comparisons

Compound IR Stretches (cm⁻¹) ¹H-NMR Signals (δ, ppm)
Target Compound S=O (~1350–1150), C-O-C (~1250) Benzodioxine protons (~4.3–4.5), aromatic (~6.8–7.5)
Compound S=O (~1350–1150), C-H (aromatic, ~3000) o-Tolyl methyl (~2.5), sulfonamide NH (~10.2)
Triazoles C=S (~1247–1255), NH (~3278–3414) Triazole protons (~8.0–8.5), aryl (~6.5–7.5)

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, starting with the formation of the thiazole-triazole fused core, followed by sulfonamide coupling. Key steps include:

  • Thiazole ring formation : Controlled cyclization of precursors under reflux conditions with catalysts like acetic acid .
  • Sulfonamide coupling : Reacting the thiazolo-triazole intermediate with a benzodioxine-sulfonyl chloride derivative in anhydrous solvents (e.g., THF) .
  • Purification : Column chromatography or recrystallization is used to isolate the final product. Purity is verified via HPLC (≥95% purity) and NMR to confirm absence of unreacted intermediates or side products .

Basic: Which analytical techniques are essential for characterizing this compound?

Core techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with specific shifts for the methoxyphenyl (δ 3.8–4.0 ppm) and benzodioxine protons (δ 6.7–7.2 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 500–550 range) .
  • HPLC : Monitors reaction progress and purity using C18 columns with UV detection at 254 nm .
  • Thermal analysis : TGA/DSC assesses stability, showing decomposition temperatures >200°C .

Advanced: How can reaction yields be optimized during sulfonamide coupling?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine intermediate minimizes unreacted starting material .
  • Temperature control : Reactions performed at 0–5°C reduce side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency by 15–20% .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

SAR studies involve:

  • Derivatization : Modifying the methoxyphenyl group (e.g., replacing -OCH3_3 with halogens or bulkier substituents) to assess impact on biological activity .
  • Enzymatic assays : Testing inhibition of cyclooxygenase (COX) or kinases, with IC50_{50} values correlated to substituent electronic effects .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinity to targets like COX-2, guiding synthetic priorities .

Advanced: How do environmental factors (pH, light) influence its stability and bioactivity?

  • pH sensitivity : The sulfonamide group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, requiring buffered solutions (pH 6–8) for in vitro assays .
  • Light sensitivity : The benzodioxine moiety is prone to photodegradation; storage in amber vials and use of radical scavengers (e.g., BHT) improve stability .
  • Solubility : Lipophilicity (logP ~3.5) limits aqueous solubility; DMSO or cyclodextrin-based formulations are used for in vivo studies .

Advanced: What mechanistic insights exist for its interaction with biological targets?

  • Enzyme inhibition : The sulfonamide group chelates zinc in metalloenzymes (e.g., carbonic anhydrase), while the triazolo-thiazole core engages in π-π stacking with aromatic residues in active sites .
  • Cellular uptake : Fluorinated analogs show enhanced membrane permeability due to increased lipophilicity, as confirmed by Caco-2 cell assays .
  • Metabolic pathways : Cytochrome P450 (CYP3A4) mediates hepatic oxidation of the methoxyphenyl group, identified via LC-MS metabolite profiling .

Basic: What are the recommended storage conditions to maintain compound integrity?

  • Temperature : Store at –20°C in sealed, argon-flushed vials to prevent oxidation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
  • Long-term stability : Lyophilized forms retain >90% potency for 12 months when protected from light and moisture .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks (e.g., poor absorption or rapid clearance) .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .
  • Dosing optimization : Adjust formulations (e.g., nanoemulsions) to enhance bioavailability in rodent models .

Basic: What safety protocols are critical when handling this compound?

  • Toxicity screening : Preliminary Ames tests and cytotoxicity assays (e.g., HepG2 cells) guide safe handling .
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of sulfonamide intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: What computational tools are used to predict its ADMET properties?

  • ADMET Prediction : SwissADME or ADMETLab estimate parameters like BBB permeability (low) and hERG inhibition risk (moderate) .
  • MD Simulations : GROMACS models assess binding stability to targets over 100-ns trajectories, validating mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.